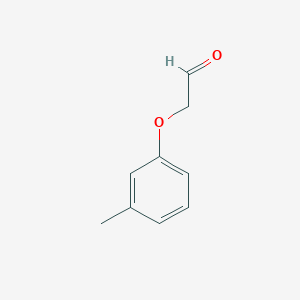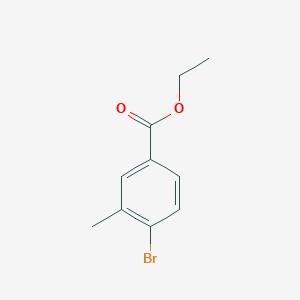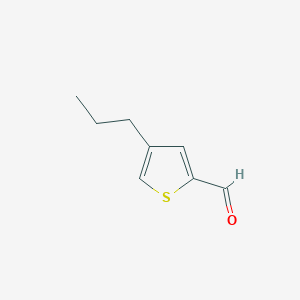
4-Propylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylthiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. It is widely used in the field of organic synthesis and has gained significant attention due to its unique properties.
Applications De Recherche Scientifique
4-Propylthiophene-2-carbaldehyde has several scientific research applications. It is commonly used in the synthesis of organic compounds, and it has been found to be an effective precursor for the synthesis of various drugs and bioactive molecules. Additionally, it has been used in the field of material science to develop new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Propylthiophene-2-carbaldehyde is not fully understood. However, it is believed to act as an oxidizing agent and a reducing agent in various chemical reactions. It has been shown to undergo oxidation and reduction reactions with various substrates, leading to the formation of new compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Propylthiophene-2-carbaldehyde are not well studied. However, it has been found to exhibit antimicrobial and antifungal activities. Additionally, it has been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Propylthiophene-2-carbaldehyde in lab experiments is its high reactivity and versatility. It can be used as a precursor for the synthesis of various compounds, and it can undergo a wide range of chemical reactions. However, one of the limitations of using 4-Propylthiophene-2-carbaldehyde is its toxicity. It can be toxic to living organisms and may require special handling and disposal procedures.
Orientations Futures
There are several future directions for the research and development of 4-Propylthiophene-2-carbaldehyde. One potential direction is the synthesis of new compounds using 4-Propylthiophene-2-carbaldehyde as a precursor. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of 4-Propylthiophene-2-carbaldehyde. Finally, the development of new methods for the synthesis of 4-Propylthiophene-2-carbaldehyde may lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
The synthesis of 4-Propylthiophene-2-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 4-Propylthiophenol with an oxidizing agent such as chromic acid or potassium permanganate. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic acid, and the resulting product is 4-Propylthiophene-2-carbaldehyde.
Propriétés
Numéro CAS |
163461-00-5 |
|---|---|
Nom du produit |
4-Propylthiophene-2-carbaldehyde |
Formule moléculaire |
C8H10OS |
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
4-propylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-2-3-7-4-8(5-9)10-6-7/h4-6H,2-3H2,1H3 |
Clé InChI |
YDIKORAONFLLOF-UHFFFAOYSA-N |
SMILES |
CCCC1=CSC(=C1)C=O |
SMILES canonique |
CCCC1=CSC(=C1)C=O |
Synonymes |
2-Thiophenecarboxaldehyde, 4-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



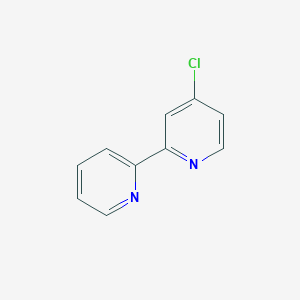
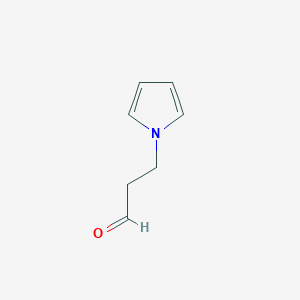
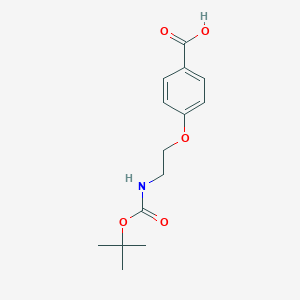
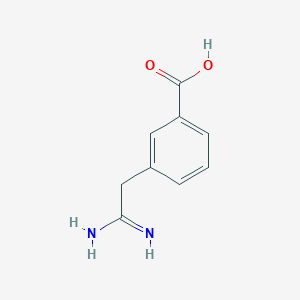
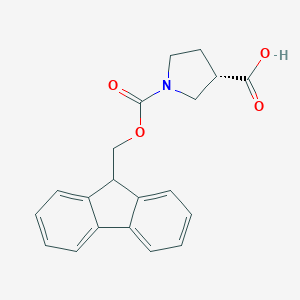
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)
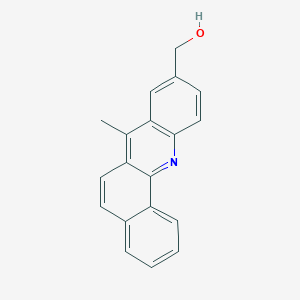
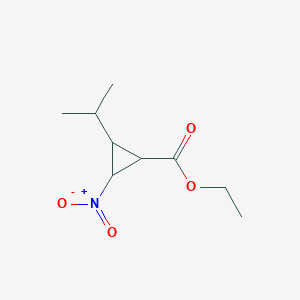
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
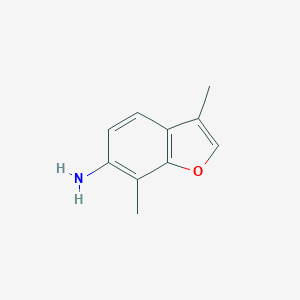

![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
